molecular formula C12H17BO3 B8200213 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B8200213
M. Wt: 220.07 g/mol
InChI Key: MKCVEYYIUNSTFL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure

Scientific Research Applications

2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

    Biology: The compound can be used to modify biomolecules through boron-based chemistry, aiding in the study of biological processes.

    Industry: It is used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-methoxyphenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The boron atom in this compound can undergo oxidation to form boronic acids or borates.

    Reduction: Reduction reactions are less common but can involve the conversion of the boron center to a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects typically involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to facilitate the transfer of an aryl group to a halide, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the dioxaborinane ring structure.

    2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A structural isomer with the methoxy group in a different position.

    5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the phenyl group but retains the dioxaborinane ring.

Uniqueness: 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the methoxyphenyl group and the dioxaborinane ring, which confer specific reactivity and stability properties. This combination makes it particularly useful in selective organic transformations and applications requiring stable boron-containing intermediates.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCVEYYIUNSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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